molecular formula C10H9FO2 B14368060 5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 92681-37-3

5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14368060
CAS No.: 92681-37-3
M. Wt: 180.17 g/mol
InChI Key: BWGBDTVQHPBNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could involve the fluorination of a naphthalenone precursor followed by hydroxylation. The reaction conditions may include the use of fluorinating agents such as Selectfluor and hydroxylating agents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a hydrocarbon.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-Hydro

Properties

CAS No.

92681-37-3

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

5-fluoro-4-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-3,9,13H,4-5H2

InChI Key

BWGBDTVQHPBNNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1O)C(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.